molecular formula C31H28ClFN4S B11050081 4-[(4-Chloroanilino)methyl]-1-(4-fluorophenyl)-N~2~-(2-methylphenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide

4-[(4-Chloroanilino)methyl]-1-(4-fluorophenyl)-N~2~-(2-methylphenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide

Cat. No.: B11050081
M. Wt: 543.1 g/mol
InChI Key: KFEQERVANMRRDN-UHFFFAOYSA-N
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Description

4-[(4-Chloroanilino)methyl]-1-(4-fluorophenyl)-N~2~-(2-methylphenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Chloroanilino)methyl]-1-(4-fluorophenyl)-N~2~-(2-methylphenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide typically involves multi-step organic reactions. The process starts with the preparation of key intermediates, followed by their coupling under specific conditions. Common synthetic routes include:

    Amination Reactions: Introduction of the anilino group through nucleophilic substitution.

    Cyclization Reactions: Formation of the diazacyclopenta[CD]azulene core through intramolecular cyclization.

    Thioamide Formation: Introduction of the carbothioamide group using thiolation reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as continuous flow synthesis and catalytic processes are often employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Chloroanilino)methyl]-1-(4-fluorophenyl)-N~2~-(2-methylphenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Halogen substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO~4~), hydrogen peroxide (H~2~O~2~).

    Reducing Agents: Sodium borohydride (NaBH~4~), lithium aluminum hydride (LiAlH~4~).

    Substitution Reagents: Halogenating agents like N-bromosuccinimide (NBS).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

4-[(4-Chloroanilino)methyl]-1-(4-fluorophenyl)-N~2~-(2-methylphenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 4-[(4-Chloroanilino)methyl]-1-(4-fluorophenyl)-N~2~-(2-methylphenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide involves interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Bromoanilino)methyl]-1-(4-fluorophenyl)-N~2~-(2-methylphenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide
  • 4-[(4-Methoxyanilino)methyl]-1-(4-fluorophenyl)-N~2~-(2-methylphenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide

Uniqueness

The uniqueness of 4-[(4-Chloroanilino)methyl]-1-(4-fluorophenyl)-N~2~-(2-methylphenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C31H28ClFN4S

Molecular Weight

543.1 g/mol

IUPAC Name

2-[(4-chloroanilino)methyl]-6-(4-fluorophenyl)-N-(2-methylphenyl)-1,4-diazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carbothioamide

InChI

InChI=1S/C31H28ClFN4S/c1-20-6-2-3-8-27(20)35-30(38)29-28(21-9-13-23(33)14-10-21)26-7-4-5-17-36-25(19-37(29)31(26)36)18-34-24-15-11-22(32)12-16-24/h2-3,6,8-16,19,34H,4-5,7,17-18H2,1H3,(H,35,38)

InChI Key

KFEQERVANMRRDN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=S)C2=C(C3=C4N2C=C(N4CCCC3)CNC5=CC=C(C=C5)Cl)C6=CC=C(C=C6)F

Origin of Product

United States

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